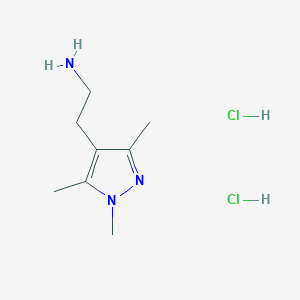![molecular formula C15H17F3N2O4 B2654614 Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551116-10-8](/img/structure/B2654614.png)
Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzoxazine ring fused with an azepane ring, and its association with trifluoroacetic acid. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one typically involves the cyclization of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives. This cyclization can be achieved by treating the derivatives with strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures (65-80°C) . The reaction conditions are crucial for ensuring the successful formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, while the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the benzoxazine ring; nucleophiles like amines or thiols for the azepane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazine or azepane rings.
Scientific Research Applications
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and smart materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in blood pressure regulation . The compound’s structural rigidity and stability allow it to effectively bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiropiperidines: These compounds share a similar spirocyclic structure but with a piperidine ring instead of an azepane ring.
Uniqueness
Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one is unique due to its combination of a benzoxazine ring and an azepane ring, which imparts distinct chemical and biological properties. Its association with trifluoroacetic acid further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c16-12-15-11-5-2-1-4-10(11)13(17-12)6-3-8-14-9-7-13;3-2(4,5)1(6)7/h1-2,4-5,14H,3,6-9H2,(H,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJJBUPKOYUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3NC(=O)O2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
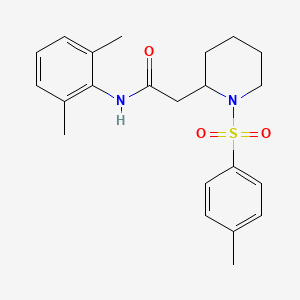
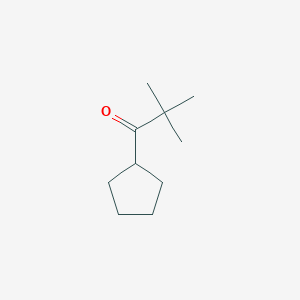
![3-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2654534.png)
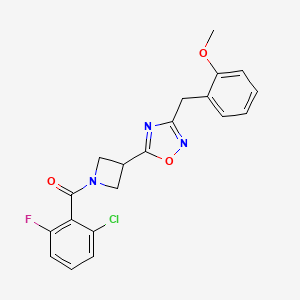
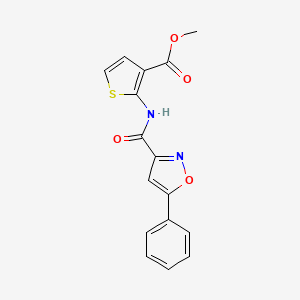
![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)
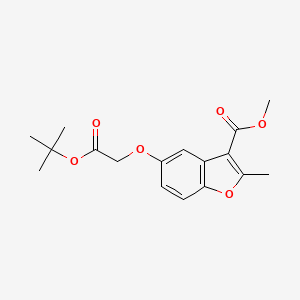
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2654544.png)
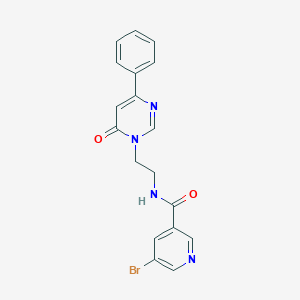

![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654548.png)
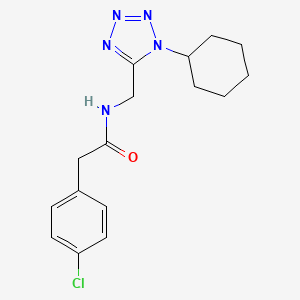
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
